N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
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Overview
Description
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a complex organic compound featuring both bromine and chlorine substituents on pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-1-methyl-1H-pyrazole and 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole. These compounds undergo a series of reactions, including alkylation and amide formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-(1-METHYL-BUTYL)-BENZAMIDE
- 4-BROMO-N-(1,3-DIMETHYL-BUTYL)-BENZAMIDE
- 4-BROMO-N-(1-METHYL-HEXYL)-BENZAMIDE
Properties
Molecular Formula |
C13H14BrClF3N5O |
---|---|
Molecular Weight |
428.63 g/mol |
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C13H14BrClF3N5O/c1-7-11(15)12(13(16,17)18)21-23(7)4-3-10(24)19-6-9-8(14)5-20-22(9)2/h5H,3-4,6H2,1-2H3,(H,19,24) |
InChI Key |
VHGWMVYSBXLDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NCC2=C(C=NN2C)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
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